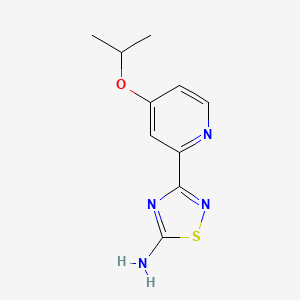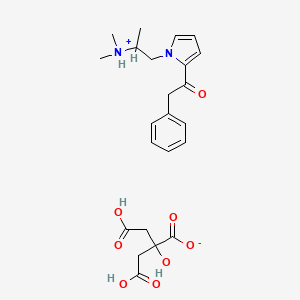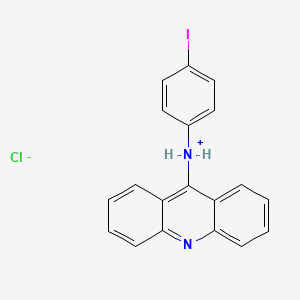
9-(p-Iodoanilino)acridine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-Iodoanilino)acridine hydrochloride hemihydrate is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities. This compound is characterized by the presence of an iodine atom attached to the para position of the aniline group, which is further connected to the acridine moiety. The hydrochloride hemihydrate form indicates the presence of hydrochloric acid and water molecules in the crystal structure.
Métodos De Preparación
The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate typically involves the following steps:
Starting Materials: The synthesis begins with acridine and p-iodoaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include hydrochloric acid to facilitate the formation of the hydrochloride salt and water to form the hemihydrate.
Purification: The product is purified through recrystallization, often using a mixture of ethanol and water to obtain the desired crystalline form.
Análisis De Reacciones Químicas
9-(p-Iodoanilino)acridine hydrochloride hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in polar solvents like ethanol or water.
Major Products: The major products depend on the specific reaction conditions but can include substituted acridines, quinones, and amines.
Aplicaciones Científicas De Investigación
9-(p-Iodoanilino)acridine hydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes and pigments.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: The compound is used in the production of fluorescent dyes and materials for visualization of biomolecules.
Mecanismo De Acción
The mechanism of action of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways: The primary molecular targets are DNA and topoisomerase enzymes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis through DNA damage.
Comparación Con Compuestos Similares
9-(p-Iodoanilino)acridine hydrochloride hemihydrate can be compared with other acridine derivatives:
9-Aminoacridine: Similar in structure but lacks the iodine atom, making it less effective in certain biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone: Another acridine derivative with potent anticancer activity, differing in the presence of a triazole ring.
The uniqueness of this compound lies in its iodine substitution, which enhances its biological activity and fluorescence properties, making it a valuable compound in scientific research and medical applications.
Propiedades
Número CAS |
75651-04-6 |
|---|---|
Fórmula molecular |
C19H14ClIN2 |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
acridin-9-yl-(4-iodophenyl)azanium;chloride |
InChI |
InChI=1S/C19H13IN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H |
Clave InChI |
FSVBAFZGGJGTGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)I.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


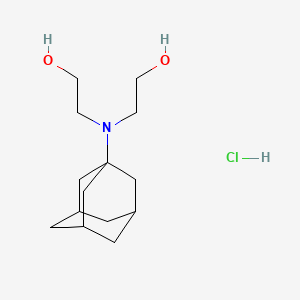
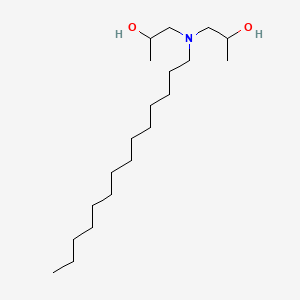
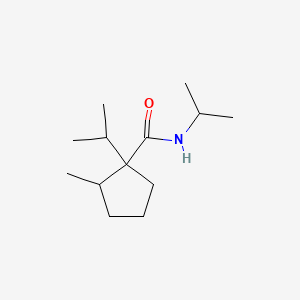
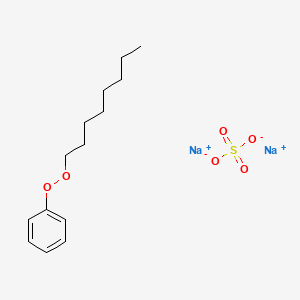
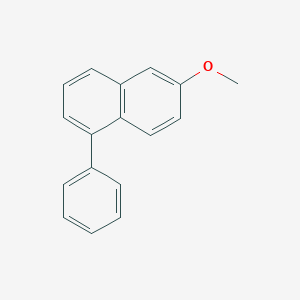
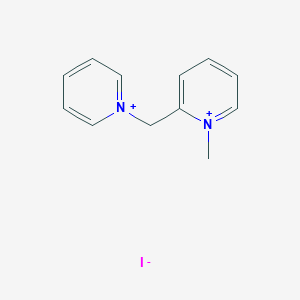
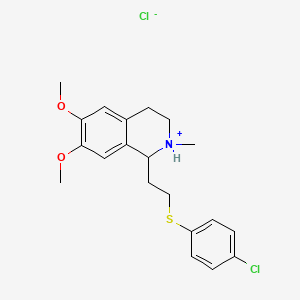

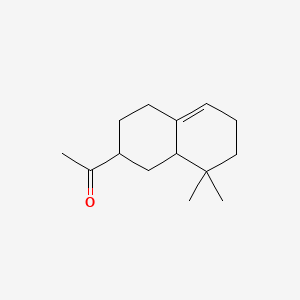
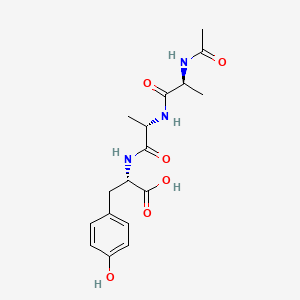
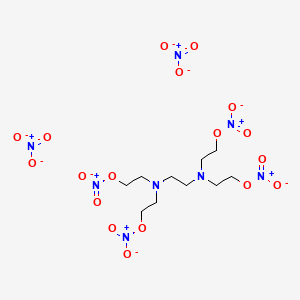
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
